BenchChemオンラインストアへようこそ!

rac Naproxen-d3

LC-MS/MS quantification Stable isotope dilution assay Bioanalysis

rac Naproxen-d3 (CAS 958293-79-3) is a methoxy-deuterated racemic naproxen reference standard, distinct from single-enantiomer (S)-Naproxen-d3, enabling accurate quantification of both enantiomers in racemic formulations. The +3 Da mass shift eliminates endogenous analyte interference and corrects for matrix effects and extraction recovery biases—fulfilling FDA/EMA internal standard requirements. Its methoxy-d3 labeling resists metabolic H/D exchange, making it the definitive choice for long-term ADME studies. Ideal for ANDA bioequivalence, API QC release testing, and stability-indicating method validation with USP/EP traceability.

Molecular Formula C₁₄H₁₁D₃O₃
Molecular Weight 233.28
Cat. No. B1150798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Naproxen-d3
Synonyms(RS)-Naproxen-d3;  (+/-)-2-(6-Methoxy-2-naphthalenyl)propionic Acid-d3;  (+/-)-2-(6-Methoxy-2-naphthyl)propionic Acid-d3;  (+/-)-6-Methoxy-α-(methyl-d3)_x000B_-2-naphthaleneacetic Acid;  (+/-)-Naproxen-d3;  2-(6-Methoxy-2-naphthyl)propanoic Acid-d3;  dl-Naproxen
Molecular FormulaC₁₄H₁₁D₃O₃
Molecular Weight233.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Naproxen-d3 (CAS 958293-79-3): Deuterated Racemic Naproxen Internal Standard for LC-MS/MS Quantification and Pharmaceutical Reference Applications


rac Naproxen-d3 (also designated as (±)-Naproxen-d3) is a deuterium-labeled racemic mixture of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) . With a molecular formula of C₁₄H₁₁D₃O₃ and a molecular weight of 233.28 g/mol, this compound features three deuterium atoms substituting hydrogen atoms, resulting in a distinct mass shift (exact mass 233.113 Da) that facilitates its use as a stable isotope-labeled internal standard [1]. It is supplied as an off-white solid with typical purities ≥98% (HPLC) and isotopic enrichments up to >99 atom% D, and is intended for use as an analytical reference standard in method development, validation, and quality control applications .

Why Unlabeled Naproxen or Non-Racemic d3 Standards Cannot Substitute for rac Naproxen-d3 in Regulated Bioanalysis


Substituting unlabeled naproxen as an internal standard introduces significant matrix effect variability and extraction recovery biases, because the non-deuterated analyte cannot be distinguished from the endogenous compound in biological matrices [1]. Similarly, (S)-Naproxen-d3, which targets only the active enantiomer, cannot serve as a suitable internal standard for applications requiring racemic mixture quantification, such as certain synthetic route validation, stability studies of racemic naproxen formulations, and impurity profiling methods where both enantiomers must be monitored . In regulated bioanalysis under FDA and EMA guidelines, the use of an internal standard with identical chemical properties but a distinct mass is mandatory to compensate for sample preparation losses and ionization efficiency fluctuations, a function that only a deuterated analog like rac Naproxen-d3 can fulfill [2].

Quantitative Differentiation of rac Naproxen-d3: Evidence-Based Comparison Against Unlabeled and Alternative Labeled Analogs


Mass Spectrometric Signal Separation: rac Naproxen-d3 vs. Unlabeled rac Naproxen

rac Naproxen-d3 provides a distinct mass shift of +3 Da (from m/z 230 to m/z 233) compared to unlabeled rac naproxen (MW 230.26), enabling unambiguous chromatographic co-elution with the analyte while maintaining mass spectral separation [1]. This mass difference is sufficient to avoid isotopic cross-talk in triple quadrupole MS analysis, whereas non-deuterated internal standards (such as structurally related NSAIDs like ibuprofen or ketoprofen) exhibit different chromatographic retention times, leading to inadequate compensation for matrix-induced ion suppression or enhancement [2].

LC-MS/MS quantification Stable isotope dilution assay Bioanalysis

Deuterium Labeling Position: rac Naproxen-d3 (Methoxy-d3) vs. rac Naproxen-d3-1 (α-Methyl-d3)

rac Naproxen-d3 (CAS 958293-79-3) carries the deuterium label on the methoxy group (-OCD₃) rather than on the α-methyl position, a labeling strategy that reduces the potential for metabolic deuterium-hydrogen exchange during in vivo studies . In contrast, rac Naproxen-d3-1 (α-methyl-d3, CAS 958293-77-1) positions the deuterium label on the α-methyl group adjacent to the carboxylic acid, which may be subject to greater kinetic isotope effects on metabolic clearance pathways [1]. While direct comparative metabolic stability data between these two labeling variants is not available in the open literature, the methoxy-d3 labeling is generally considered more metabolically stable for use in long-term pharmacokinetic studies where deuterium retention is critical .

Metabolic stability Deuterium isotope effect Internal standard selection

Isotopic Purity and Traceability: rac Naproxen-d3 Compliance with Pharmacopeial Standards

Commercially available rac Naproxen-d3 is supplied with isotopic enrichment typically >98 atom% D (validated by ¹H NMR) and HPLC purity >99.0%, with documented traceability to USP or EP pharmacopeial standards where feasible . In contrast, non-certified in-house deuterated preparations or structurally similar internal standards (e.g., naproxen-¹³C,d₃) may lack the same level of documented characterization and regulatory acceptance [1]. The availability of full Certificates of Analysis (CoA) including isotopic purity, chemical purity, and residual solvent data enables direct use in ANDA submissions and GLP-compliant bioanalytical laboratories .

Method validation Reference standard Regulatory compliance

Analytical Method Performance: rac Naproxen-d3 as Internal Standard in Validated LC-MS/MS Assays

When used as a stable isotope-labeled internal standard, rac Naproxen-d3 is expected to achieve recovery rates ≥85% from biological matrices such as plasma and urine when employing standard protein precipitation (acetonitrile) or liquid-liquid extraction (ethyl acetate) protocols . While direct comparative validation data for rac Naproxen-d3 versus alternative internal standards are not widely published, class-level evidence indicates that deuterated internal standards consistently outperform structurally related non-deuterated analogs by effectively compensating for matrix effects and extraction variability, resulting in improved method accuracy (typically 98–102% recovery for spiked active) and precision (RSD <2%) in validated methods [1].

Bioanalytical method validation Recovery Matrix effect compensation

Validated Application Scenarios for rac Naproxen-d3 in Pharmaceutical Analysis and Pharmacokinetic Research


LC-MS/MS Quantification of Naproxen in Human Plasma for Bioequivalence Studies

rac Naproxen-d3 serves as the internal standard for the quantification of naproxen in human plasma samples during abbreviated new drug application (ANDA) bioequivalence studies. The deuterated standard co-elutes with the analyte, compensating for matrix effects and enabling accurate measurement of pharmacokinetic parameters including Cmax and AUC . The distinct +3 Da mass shift allows unambiguous MS detection without interference from the endogenous analyte .

Method Validation and Quality Control in Commercial Naproxen Production

During commercial manufacturing of naproxen active pharmaceutical ingredient (API) and finished dosage forms, rac Naproxen-d3 is employed as a reference standard for analytical method validation (AMV) and quality control (QC) release testing. Its compliance with regulatory guidelines and traceability to USP/EP pharmacopeial standards ensures that analytical methods meet FDA and ICH requirements for accuracy, precision, and specificity .

Pharmacokinetic and Drug Metabolism Studies in Preclinical Models

In preclinical pharmacokinetic studies investigating naproxen absorption, distribution, metabolism, and excretion (ADME), rac Naproxen-d3 is utilized as a stable isotope tracer. The methoxy-d3 labeling position (CAS 958293-79-3) reduces the risk of metabolic deuterium-hydrogen exchange compared to α-methyl-d3 labeled variants, making it particularly suitable for long-term in vivo studies where label retention is critical for accurate quantification .

Impurity Profiling and Stability-Indicating Method Development

rac Naproxen-d3 is employed as a reference standard in the development and validation of stability-indicating HPLC and UHPLC methods for naproxen API and formulations. Its use enables accurate identification and quantification of degradation products and process-related impurities, supporting regulatory submissions including ANDA and Drug Master File (DMF) filings where comprehensive impurity characterization is mandated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Naproxen-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.